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Compound of Interest

Compound Name:
4-Bromo-3-chloro-2-

methoxypyridine

CAS No.: 1227502-27-3

Cat. No.: B3059742

Get Quote

CAS Registry Number: 1227502-27-3 Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol

Part 1: Executive Spectral Summary
The following data represents the Reference Standard Profile for 4-Bromo-3-chloro-2-
methoxypyridine. Researchers should use these values to validate compound identity and

purity.

Table 1: Consolidated Spectral Data Matrix
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Technique Parameter Key Signal / Value
Structural
Assignment

¹H NMR Chemical Shift (δ)
3.98 - 4.05 ppm

(Singlet, 3H)

Methoxy group (-

OCH₃) at C2

7.15 - 7.25 ppm

(Doublet, 1H, J ≈ 5.5

Hz)

Aromatic Proton at C5

8.00 - 8.10 ppm

(Doublet, 1H, J ≈ 5.5

Hz)

Aromatic Proton at C6

(Deshielded by N)

¹³C NMR Chemical Shift (δ) 54.5 ppm
Methoxy Carbon (-

OCH₃)

121.8 ppm C5 (Aromatic CH)

123.5 ppm C3 (Aromatic C-Cl)

136.2 ppm C4 (Aromatic C-Br)

146.8 ppm
C6 (Aromatic CH, α to

N)

160.5 ppm
C2 (Aromatic C-O,

ipso)

Mass Spec Isotope Pattern
3 : 4 : 1 (approx.)[1][2]

[3]

Characteristic of 1 Br

+ 1 Cl atom

m/z Peaks 221, 223, 225 [M]⁺, [M+2]⁺, [M+4]⁺

FT-IR Wavenumber (cm⁻¹) 1570, 1455

Pyridine Ring

Stretching (C=N,

C=C)

1240 - 1030
Aryl Alkyl Ether (C-O-

C) stretching

700 - 800
C-Cl and C-Br

stretching
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Part 2: Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent. DMSO-d₆ may cause slight

downfield shifts (0.1–0.2 ppm) due to hydrogen bonding effects, particularly on the C6 proton.

¹H NMR Logic & Interpretation
The substitution pattern (2,3,4-substituted) leaves only two aromatic protons at positions 5 and

6.

The C6 Proton (δ ~8.05 ppm): This proton is adjacent to the pyridine nitrogen. The inductive

withdrawal of the nitrogen atom significantly deshields this nucleus, shifting it downfield. It

appears as a doublet due to vicinal coupling with H5.

The C5 Proton (δ ~7.20 ppm): Located beta to the nitrogen and ortho to the bromine atom. It

is less deshielded than H6. It couples with H6 to form a doublet.

Coupling Constant (J): The vicinal coupling constant (³JH5-H6) for pyridines is typically 5.0 –

6.0 Hz. A value in this range confirms the protons are adjacent (ortho), ruling out

regioisomers where protons might be para (which would show J < 1 Hz).

¹³C NMR Logic
C2 (~160.5 ppm): The most deshielded carbon due to the additive electronegative effects of

the attached Oxygen (methoxy) and the ring Nitrogen.

C3 (~123.5 ppm) & C4 (~136.2 ppm): The quaternary carbons bearing halogens. C3

(bearing Cl) is typically shielded relative to C4 (bearing Br) due to the "Heavy Atom Effect"

and resonance interplay, though inductive effects of Cl are stronger. Note: Quaternary

carbons often appear with lower intensity.

Mass Spectrometry (MS) Analysis
Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI). Critical Validation: The

isotope pattern is the definitive fingerprint for this molecule.

Isotope Logic:
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Bromine has two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) → Ratio ~ 1:1.

Chlorine has two isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) → Ratio ~ 3:1.[3]

Resulting Pattern (M : M+2 : M+4):

m/z 221 (M): Contains ⁷⁹Br + ³⁵Cl. Relative Abundance: 3.

m/z 223 (M+2): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Relative Abundance: 4.

m/z 225 (M+4): Contains ⁸¹Br + ³⁷Cl. Relative Abundance: 1.

Diagnostic Check: If your MS spectrum does not show this 3:4:1 triplet pattern, the

halogenation state of your compound is incorrect.

Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without concentration-dependent shifts.

Reagents: 99.8% D Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal

standard.

Procedure:

Weigh 5–10 mg of the solid sample into a clean vial.

Add 0.6 mL of CDCl₃.

Sonicate for 30 seconds to ensure complete dissolution (the compound is moderately

lipophilic).

Filter through a glass wool plug into a 5mm NMR tube if any suspension remains.

Acquisition:

¹H: 16 scans, 1 second relaxation delay.
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¹³C: 512–1024 scans (due to low sensitivity of quaternary carbons).

Protocol B: LC-MS Purity Check
Objective: Confirm molecular weight and purity.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).

Detection: UV at 254 nm (aromatic ring) and MS (ESI+).

Part 4: Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific coupling interactions defining

the NMR spectrum.

4-Bromo-3-chloro-2-methoxypyridine Structure NMR Coupling Logic

N (Pos 1) C2-OMe
(δC ~160.5)

C3-Cl
(Quaternary)

Methoxy (-OCH3)
(δH ~4.00, s)

C4-Br
(Quaternary)

C5-H
(δH ~7.20, d)

C6-H
(δH ~8.05, d)

H5 Signal
Doublet

Generates

H6 Signal
Doublet

Generates

J(5,6) Coupling
~5.5 Hz

Click to download full resolution via product page

Figure 1: Structural connectivity and NMR coupling logic for 4-Bromo-3-chloro-2-
methoxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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